N,N'-bis(2-methylsulfanylphenyl)propanediamide
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Overview
Description
N,N’-bis(2-methylsulfanylphenyl)propanediamide is an organic compound characterized by the presence of two methylsulfanylphenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methylsulfanylphenyl)propanediamide typically involves the reaction of 2-methylsulfanylphenylamine with a suitable propanediamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of N,N’-bis(2-methylsulfanylphenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylsulfanylphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N,N’-bis(2-methylsulfanylphenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylsulfanylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-methylphenyl)propanediamide: Similar structure but lacks the methylsulfanyl groups, resulting in different chemical properties and reactivity.
N,N’-bis(pyridin-2-ylmethyl)propanediamide: Contains pyridinyl groups instead of methylsulfanyl groups, leading to distinct electronic and steric effects.
Uniqueness
N,N’-bis(2-methylsulfanylphenyl)propanediamide is unique due to the presence of methylsulfanyl groups, which impart specific chemical reactivity and potential biological activity. These groups can undergo oxidation and substitution reactions, providing a versatile platform for the synthesis of various derivatives with tailored properties .
Properties
IUPAC Name |
N,N'-bis(2-methylsulfanylphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSKTMBTIAPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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